5-Methyl-2-phenylfuran-3-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

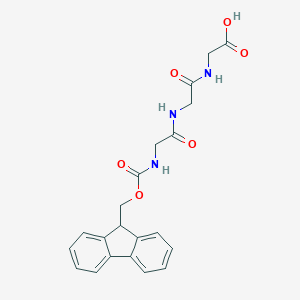

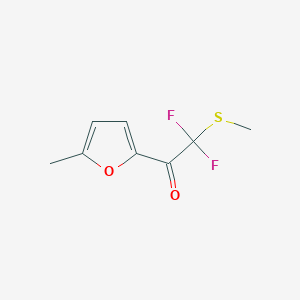

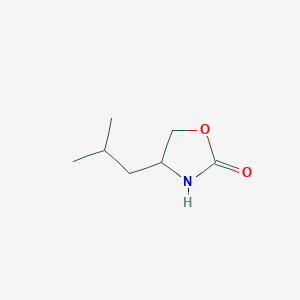

5-Methyl-2-phenylfuran-3-carbonyl chloride, also known as 5-MFP-3-Cl, is an organic compound composed of a 5-methyl-2-phenylfuran core with a carbonyl chloride group attached to the 3-position of the phenyl ring. 5-MFP-3-Cl is an important intermediate in the synthesis of biologically active compounds and has been used for a variety of research applications. This compound has become increasingly popular due to its unique properties, which allow for efficient and cost-effective synthesis of various compounds.

Scientific Research Applications

Antimicrobial Activity Synthesis

One study described the synthesis of novel phenylfuro[3,2-d]pyrimidine glycosides derivatives, starting from a compound related to 5-Methyl-2-phenylfuran-3-carbonyl chloride, with anticipated antimicrobial activity (Ghoneim, El-Farargy, & Elkanzi, 2019). The synthesis process involved reactions that led to the formation of compounds whose pharmacological properties, including potential antimicrobial activity, were highlighted.

Organic Synthesis Methodologies

Another research application involved the carbonylation of aryl chlorides with oxygen nucleophiles at atmospheric pressure, presenting a mild method for preparing phenyl esters from aryl chlorides via palladium-catalyzed carbonylation (Watson, Fan, & Buchwald, 2008). This study showcases the versatility of carbonyl chloride intermediates in synthesizing a variety of carbonyl derivatives under mild conditions.

Catalysis and Reagent Development

Research on the [3 + 2] cycloaddition reaction between carbonyl ylides and alkynes to produce substituted 2,5-dihydrofurans demonstrated the role of certain catalysts and reagents in influencing reaction outcomes (Bentabed-Ababsa et al., 2012). This study exemplifies the application of this compound in facilitating specific organic transformations.

Biomass Conversion

A significant application was found in the conversion of biomass-derived materials to valuable chemical intermediates. For example, the production of 5-(chloromethyl)furan-2-carbonyl chloride from 5-(chloromethyl)furfural (CMF) demonstrates an efficient pathway to transform biomass into useful industrial chemicals (Dutta, Wu, & Mascal, 2015). This research highlights the potential of utilizing such compounds in the development of green chemistry applications.

Advanced Material Synthesis

The exploration of novel synthetic pathways to create heterocyclic compounds and functional materials also represents an important application area. For instance, the synthesis of heterocycles from arylation products of unsaturated compounds shows the utility of carbonyl chloride intermediates in constructing complex molecules with potential for material science applications (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Safety and Hazards

“5-Methyl-2-phenylfuran-3-carbonyl chloride” should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapours/spray . It should be kept away from heat/sparks/open flames/hot surfaces and not allowed to come in contact with air or water .

Properties

IUPAC Name |

5-methyl-2-phenylfuran-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRQXXGRXBJTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570754 |

Source

|

| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183210-32-4 |

Source

|

| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)